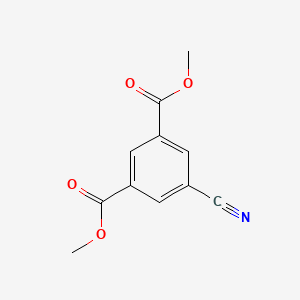

Dimethyl 5-Cyanoisophthalate

Overview

Description

Dimethyl 5-Cyanoisophthalate is a chemical compound with the CAS Number: 23340-69-4 and a molecular weight of 219.2 . It is commonly used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 219.2 and is typically stored in a dry environment .Scientific Research Applications

Multifunctional Coordination Polymers

Dimethyl 5-Cyanoisophthalate has been used in the synthesis of multifunctional 5-cyanoisophthalate-based coordination polymers. These polymers exhibit diverse structural characteristics and have applications as single-molecule magnets, adsorbents, and luminescent materials. Their magnetic and photoluminescence properties are particularly noteworthy, with some compounds showing slow magnetic relaxation and fluorescent emission when coordinated to certain ions (Seco et al., 2016).

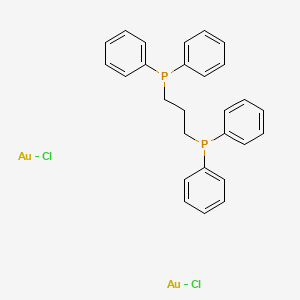

Gold(I) Chemistry

In gold(I) chemistry, dimethyl 5-aminoisophthalate, a derivative of this compound, has been used to form model complexes for macrocyclic gold compounds. This work enhances the understanding of the interactions and structures within gold(I) complexes (Wiedemann et al., 2009).

Proteinase Detection

Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for proteinases like papain, ficin, and bromelain. This demonstrates its potential in developing substrates for detecting and quantifying enzyme activities (Baggett et al., 1985).

Synthesis and Claisen Rearrangement Studies

Research into the synthesis and Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a derivative, has been conducted to understand its synthesis conditions and optical activity. This contributes to the broader knowledge of reaction mechanisms in organic chemistry (Pen, 2014).

Novel Tetra Dimethyl 5-Oxyisophthalate Substituted Phthalocyanines

The synthesis and study of tetra dimethyl 5-oxyisophthalate substituted phthalocyanines provide insights into electron transfer properties in nonaqueous solution mediums. This research expands the understanding of electrochemistry and spectroelectrochemistry in novel compounds (Köksoy et al., 2015).

Synthesis of Polyesters and Functionalized Amphiphilic Polymers

The biocatalytic synthesis of PEG-based aromatic polyesters, including condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol, highlights its role in developing new polymeric materials. This research offers avenues for producing a wide array of functionalized amphiphilic copolymers with potential applications in various fields (Kumar et al., 2002, 2004).

Sorption of Phthalate Esters

Studies on the sorption of phthalate esters in marine ecosystems, including dimethyl phthalate, have been conducted. This research is crucial for understanding the environmental impact and fate of these compounds in aquatic systems (Mackintosh et al., 2006).

Safety and Hazards

Dimethyl 5-Cyanoisophthalate is classified under the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

dimethyl 5-cyanobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBJSDVXWATFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480499 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23340-69-4 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)

![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)